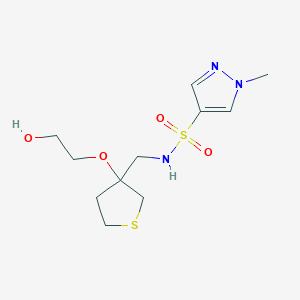

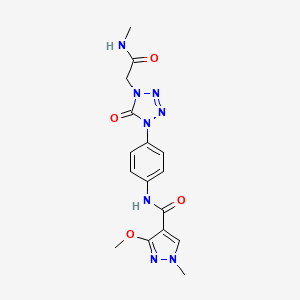

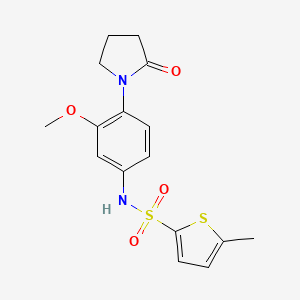

![molecular formula C7H4O2S B2812637 Thieno[3,2-b]furan-5-carbaldehyde CAS No. 2090223-89-3](/img/structure/B2812637.png)

Thieno[3,2-b]furan-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,2-b]furan-5-carbaldehyde is an organic compound with the CAS Number: 2090223-89-3 . It has a molecular weight of 152.17 . It is a powder in physical form .

Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed . The reaction conditions were optimized, including catalysts, solvents, bases, ligands, and reaction times . The one-pot reaction used only 2 mol% Pd(PPh 3) 4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K 3PO 4$3H 2O as the base, and tert-butanol as the solvent .Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H4O2S/c8-4-5-3-6-7 (10-5)1-2-9-6/h1-4H . The InChI key is BFQHBPTXQILGQF-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of thieno[3,2-b]furan compounds involves a one-pot reaction based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method has been developed after optimizing the reaction conditions .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 152.17 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Facile and Scalable Synthesis

Thieno[3,2-b]furan and its derivatives are accessible through optimized synthetic methodologies, which allow for efficient and scalable access. These compounds exhibit good selectivity towards functionalization, offering avenues for creating a variety of chemically robust derivatives with potential applications in materials science and organic synthesis (Henssler & Matzger, 2009).

Heterocyclic Chemistry

The compound plays a crucial role in the synthesis of heterocyclic ring-fused 1,2-oxazinones, highlighting its versatility in constructing complex heterocyclic structures that are not easily accessible by other methods. This research indicates its utility in developing novel organic compounds with potential pharmacological properties (Jing-Nian Qu & Ying Cheng, 2013).

Organic Electronics

Thieno[3,2-b]furan derivatives have been explored for their applications in organic electronics, particularly in the synthesis of low band gap organic semiconductors. These materials are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and electrochromic devices, demonstrating the compound's relevance in the development of advanced materials for electronic applications (T. Dey et al., 2010).

Safety and Hazards

The safety information for Thieno[3,2-b]furan-5-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Thieno[3,2-b]furan-5-carbaldehyde is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . American Elements supplies life science materials in most volumes including bulk quantities and also can produce materials to customer specifications . This suggests that this compound could have potential future applications in various fields of life sciences .

Propiedades

IUPAC Name |

thieno[3,2-b]furan-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c8-4-5-3-6-7(10-5)1-2-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQHBPTXQILGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

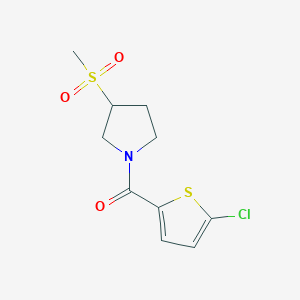

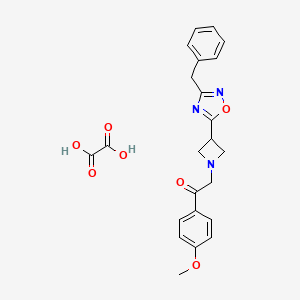

![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

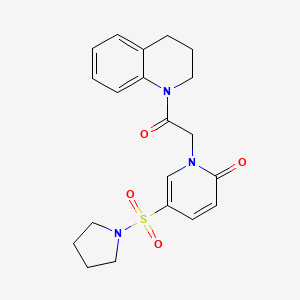

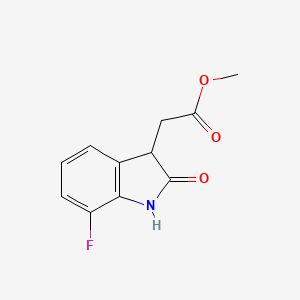

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)

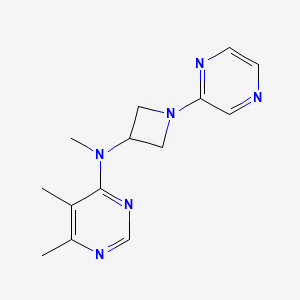

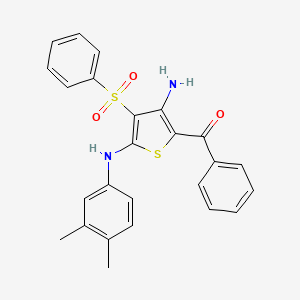

![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)

![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812569.png)